molecular formula C11H11NO3 B15333453 Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate

Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate

Cat. No.: B15333453
M. Wt: 205.21 g/mol
InChI Key: DFMJPSBUJVCETN-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate (CAS 2629245-04-9) is a versatile chemical scaffold in organic and medicinal chemistry research. This compound, with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol, features a fused cyclopentapyridinone core, making it a valuable precursor for the synthesis of diverse heterocyclic systems . Compounds based on the dihydro-5H-cyclopenta[c]pyridin-5-one structure are of significant interest in scientific discovery, serving as key intermediates in the development of novel pharmacological tools and in materials science research . Researchers utilize this and related structures as building blocks for the construction of more complex molecules, particularly in the exploration of new chemical spaces. As a high-purity material, it is suited for method development and compound library synthesis. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 5-oxo-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)9-5-7-6-12-4-3-8(7)10(9)13/h3-4,6,9H,2,5H2,1H3

InChI Key

DFMJPSBUJVCETN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C1=O)C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically requires specific conditions such as the use of a catalyst and controlled temperature to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues , while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound a subject of interest in medicinal chemistry. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: Cyclopenta[b]pyridine vs. Cyclopenta[c]pyridine Derivatives

The positional isomer ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate (CAS 1185295-18-4 , InChIKey JHPMDNVLECWGDG-UHFFFAOYSA-N ) differs in the fusion site of the pyridine ring ([b] vs. [c]). This subtle variation alters electronic distribution and steric interactions:

  • Cyclopenta[b]pyridine : The nitrogen is positioned farther from the ester, possibly reducing intramolecular interactions.
Property Cyclopenta[c]pyridine Derivative Cyclopenta[b]pyridine Derivative
CAS Number 2629245-04-9 1185295-18-4
InChIKey DFMJPSBUJVCETN-UHFFFAOYSA-N JHPMDNVLECWGDG-UHFFFAOYSA-N
Fusion Site [c] [b]
Intramolecular H-bond Potential Higher (proximity of N and ester) Lower

Substituent Effects: Ester and Functional Group Variations

Compared to the ethyl ester in the target compound:

  • Ethyl vs. Methyl Ester : Ethyl esters generally exhibit higher lipophilicity (logP) than methyl esters, influencing solubility and membrane permeability.

Heterocyclic Core Modifications: Thiazolo[3,2-a]pyrimidine Analogue

The compound ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS N/A ) features a thiazole-fused pyrimidine ring instead of a cyclopenta[c]pyridine :

  • Ring Puckering : The pyrimidine ring adopts a flattened boat conformation (deviation of 0.224 Å from planarity), influenced by substituents like the phenyl and trimethoxybenzylidene groups.
Property Cyclopenta[c]pyridine Derivative Thiazolo[3,2-a]pyrimidine Derivative
Core Structure Fused cyclopentane-pyridine Fused thiazole-pyrimidine
Ring Puckering Likely puckered (cyclopentane) Flattened boat (pyrimidine)
Hydrogen Bonding Potential N/O interactions C–H···O chains
Functional Groups Ethyl ester Phenyl, trimethoxybenzylidene

Key Research Findings and Implications

Isomer-Specific Properties : The [c]-fusion in the target compound may favor stronger intramolecular interactions compared to [b]-isomers, impacting reactivity and crystal packing .

Substituent-Driven Solubility : Ethyl esters and bulky groups (e.g., benzyloxy) modulate lipophilicity, critical for drug design .

Hydrogen-Bonding Patterns : Supramolecular architectures in crystals (e.g., C–H···O vs. N–H···O) influence material stability and solubility .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate, and how can reaction conditions be optimized?

A common method involves cyclocondensation reactions using precursors like substituted pyridines or cyclopentanone derivatives. For example, refluxing a mixture of a pyrimidine precursor with acetic acid/acetic anhydride (1:1) and sodium acetate at 110–120°C for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol, yields similar fused-ring carboxylates in ~78% yield . Key optimization parameters include:

  • Catalyst selection : Sodium acetate or similar weak bases to promote cyclization.
  • Solvent system : Glacial acetic acid/acetic anhydride for protonation and dehydration.
  • Purification : Slow evaporation of ethyl acetate/ethanol (3:2) for single-crystal growth .

Q. What spectroscopic and crystallographic techniques are essential for confirming the compound’s structure?

  • X-ray diffraction (XRD) : Resolves bond lengths, angles, and ring puckering (e.g., cyclopentane deviation from planarity: 0.224 Å ).
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify ester (-COOEt), carbonyl (-C=O), and aromatic protons.
  • Hydrogen bonding analysis : Bifurcated C–H···O interactions in crystal packing (e.g., chain formation along the c-axis ).
  • ORTEP diagrams : Visualize molecular geometry and thermal ellipsoids using software like SHELX .

Q. How does the compound’s fused-ring system influence its reactivity in functionalization reactions?

The cyclopenta[C]pyridine core exhibits strain due to puckering, enhancing electrophilic substitution at the pyridine nitrogen or cyclopentane carbonyl. For example:

  • Ester hydrolysis : Controlled basic conditions cleave the ethyl ester to the carboxylic acid.
  • Ring-opening reactions : Nucleophilic attack at the carbonyl group under strong bases (e.g., NaOH/EtOH).

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and predicted hydrogen bonding networks?

Conflicts often arise in graph set analysis (e.g., R22(8)R_2^2(8) vs. R33(12)R_3^3(12) motifs). A systematic approach includes:

Geometry optimization : DFT calculations (B3LYP/6-31G*) to refine H-bond distances/angles.

Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O···H vs. C···H contributions).

Cross-validation : Compare with crystallographic data (e.g., C–H···O bifurcation angles in Table 1 of ).

Q. What methodologies quantify ring puckering in the cyclopentane moiety, and how do deviations impact biological activity?

The Cremer-Pople puckering parameters (QQ, θ\theta, ϕ\phi) are calculated from atomic coordinates using:

Q=25i=15zi2,θ=arccos(z3Q),ϕ=arctan(z4z5)Q = \sqrt{\frac{2}{5} \sum_{i=1}^5 z_i^2}, \quad \theta = \arccos\left(\frac{z_3}{Q}\right), \quad \phi = \arctan\left(\frac{z_4}{z_5}\right)

where ziz_i are deviations from the mean plane . For example, a flattened boat conformation (θ50\theta \approx 50^\circ) may enhance ligand-receptor binding by optimizing steric complementarity .

Q. How can synthetic by-products be minimized during multi-step synthesis?

By-product formation (e.g., regioisomers or oxidized derivatives) is mitigated via:

  • Temperature control : Lower reflux temperatures (80–90°C) reduce side reactions.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines .
  • Chromatographic monitoring : TLC/HPLC tracks intermediate purity at each step .

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